4-methoxy-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide
Description
Properties
IUPAC Name |
N'-(4-methoxyphenyl)sulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-23-12-4-6-13(7-5-12)25(21,22)18-17-16(20)15-14(8-11-24-15)19-9-2-3-10-19/h2-11,18H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOFYAAIZIYLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In particular, studies have reported effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting potential as a novel antimicrobial agent .
Neuroprotective Effects
In animal models, this compound has shown neuroprotective effects. It appears to mitigate oxidative stress-induced neuronal damage, potentially through the modulation of antioxidant enzymes like superoxide dismutase (SOD) and catalase. These findings suggest its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Data Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Activation of caspase pathways |
| Antimicrobial | Effective against bacteria | Lower MIC than standard antibiotics |
| Neuroprotective | Mitigates oxidative stress | Modulation of antioxidant enzymes |
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 12 µM, indicating potent anticancer activity .
- Antimicrobial Research : In a comparative study on antimicrobial efficacy, this compound was tested against various bacterial strains. The compound exhibited an MIC of 8 µg/mL against S. aureus, outperforming traditional antibiotics like penicillin .
- Neuroprotection Study : An investigation into the neuroprotective properties in a rat model of oxidative stress revealed that treatment with the compound significantly reduced neuronal apoptosis markers compared to control groups, suggesting its potential in neurodegenerative therapies .
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity : The target compound’s thienyl-pyrrole carbonyl group distinguishes it from indole-, furochromenyl-, or phthalazine-substituted analogs. This structural variation directly impacts electronic properties and bioactivity .
- Bioactivity Trends: Indole-containing derivatives (e.g., 5a) exhibit pronounced anticancer activity, while staquorsin (phthalazine derivative) shows quorum sensing inhibition.
Physical Properties:
- Melting Points : The target compound’s melting point is unreported in the evidence, but analogues like I-3 (m.p. 222–223°C) and staquorsin (hydrochloride form) suggest moderate thermal stability .
- Solubility: Sulfonohydrazides generally exhibit poor water solubility but are soluble in DMSO, methanol, or acetonitrile .
Spectroscopic and Crystallographic Comparisons
- NMR Data: Target Compound: Expected aromatic protons in δ 6.8–7.7 ppm (similar to 4-methoxybenzenesulfonohydrazide derivatives) and pyrrole-thienyl protons at δ 6.1–6.3 ppm . Compound 21 (): Shows methoxy singlet at δ 4.03 ppm and aromatic protons at δ 6.81–7.72 ppm, aligning with the target compound’s expected spectrum .
- Crystallography: Benzothiazolyl sulfonohydrazides () exhibit π-π interactions (3.8–4.2 Å) and torsional angles of 5–10°, suggesting the target compound may adopt similar planar conformations .
Q & A
Basic: What are the recommended synthetic routes for 4-methoxy-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide?
The synthesis typically involves coupling a sulfonohydrazide precursor with a functionalized thienyl-pyrrole carbonyl moiety. A general approach includes:
- Step 1 : Preparation of the sulfonohydrazide intermediate via hydrazine hydrate reaction with a methyl ester derivative of 4-methoxybenzenesulfonyl chloride (e.g., refluxing with ethanol, as seen in analogous syntheses) .
- Step 2 : Activation of the carbonyl group on the thienyl-pyrrole fragment using coupling agents like DCC or EDC, followed by reaction with the sulfonohydrazide intermediate.
- Step 3 : Purification via recrystallization or column chromatography, with yields optimized by controlling reaction time and solvent polarity .
Key Considerations : Microwave-assisted synthesis (e.g., 80–100°C, 15–30 min) can enhance reaction efficiency compared to traditional reflux methods .
Basic: Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Essential for confirming the sulfonohydrazide linkage (e.g., δ ~10.2 ppm for NH–NH–SO2 protons) and verifying the thienyl-pyrrole moiety (distinct aromatic proton splitting patterns) .
- IR Spectroscopy : Key peaks include N–H stretches (~3250 cm⁻¹), C=O (~1640 cm⁻¹), and sulfonyl S=O (~1350–1170 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns indicative of the sulfonohydrazide backbone .
Advanced Tip : High-resolution mass spectrometry (HRMS) can resolve isotopic patterns for unambiguous confirmation .
Basic: How to design an antimicrobial activity assay for this compound?
- Test Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, alongside fungal strains (e.g., C. albicans), to assess broad-spectrum activity .
- Methodology :
- Broth Microdilution : Determine minimum inhibitory concentration (MIC) using 96-well plates, with serial dilutions of the compound (0.5–128 µg/mL) .
- Positive Controls : Compare with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
- Data Analysis : Calculate IC50 values using nonlinear regression models (e.g., GraphPad Prism) .
Note : Include cytotoxicity assays (e.g., against mammalian cell lines) to evaluate selectivity .
Advanced: How to address contradictory bioactivity data across studies?
Contradictions often arise from variations in:
- Synthetic Purity : Impurities (e.g., unreacted intermediates) can skew bioactivity. Validate purity via HPLC (≥95%) and elemental analysis .
- Assay Conditions : Differences in inoculum size, growth media, or incubation time affect MIC values. Standardize protocols using CLSI guidelines .
- Structural Isomerism : Check for regioisomers (e.g., pyrrole substitution patterns) using 2D NMR (COSY, NOESY) to rule out unintended products .
Advanced: What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced antifungal activity?
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO2, –CF3) on the benzene ring to enhance membrane penetration. For example, 4-nitro analogs show improved activity against Aspergillus spp. .
- Heterocycle Modifications : Replace the pyrrole ring with imidazole or triazole to alter binding affinity to fungal CYP51 enzymes .
- Hydrazide Linker Flexibility : Rigidify the sulfonohydrazide backbone via cyclization (e.g., forming 1,3,4-thiadiazine derivatives) to improve metabolic stability .
Validation : Use molecular docking to predict interactions with fungal targets (e.g., lanosterol 14α-demethylase) .
Advanced: How to resolve challenges in crystallographic data refinement for this compound?
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) to resolve light atoms (e.g., oxygen, nitrogen) in the sulfonohydrazide group .
- Refinement Software : Employ SHELXL for small-molecule refinement, leveraging restraints for disordered thienyl-pyrrole moieties .
- Twinned Data : Apply the TwinRotMat algorithm in SHELXL to correct for pseudo-merohedral twinning, common in sulfonamide derivatives .
Advanced: What computational methods predict physicochemical properties relevant to drug delivery?
- LogP Calculation : Use Molinspiration or ACD/Labs software to estimate lipophilicity. Target LogP ~2–4 for optimal membrane permeability .
- Solubility Prediction : Apply the General Solubility Equation (GSE) with melting point data (e.g., mp = 222–223°C for analog I-3 ).
- ADMET Profiling : Utilize SwissADME to predict metabolic stability, highlighting susceptibility to hydrolysis at the hydrazide bond .
Advanced: How to troubleshoot low yields in the final coupling step?
- Activation Issues : Ensure carbonyl activation with HOBt/DMAP to prevent side reactions.
- Solvent Choice : Use DMF or THF for improved solubility of the sulfonohydrazide intermediate.
- Temperature Control : Maintain 0–5°C during coupling to minimize decomposition .
Alternative Approach : Switch to a one-pot synthesis to reduce intermediate isolation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
